molecular formula C9H13NO3 B8648747 ethyl 2-{[(furan-2-yl)methyl]amino}acetate

ethyl 2-{[(furan-2-yl)methyl]amino}acetate

Cat. No. B8648747
M. Wt: 183.20 g/mol
InChI Key: BWBNEZVDLBMWJU-UHFFFAOYSA-N
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Patent
US05221665

Procedure details

Furfurylamine (48.6 g, 0.5 mol) and triethylamine (50.6 g, 0.5 mol) were dissolved in tetrahydrofuran (1000 mL) and cooled to 0°-5° C. with an ice water bath. Ethyl chloroacetate (61.3 g, 0.5 mol) was dropwise added at 0°-5° C. to the solution. After addition the mixture was allowed to warm up to room temperature and then stirred over night. The precipitated white triethylamine hydrochloride was filtered off and the filtrate concentrated to an oil which was dissolved in ether and cooled by means of an ice water bath. Ether which has been saturated with dry hydrogen chloride was added to the solution whereby the HCl salt of the product precipitated first as a sticky semisolid. Repeated treatment with anhydrous ether afforded the desired product. Filtration yielded 48.4 g product as an amber solid. Used as is for further synthesis.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>O1CCCC1>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][NH:7][CH2:1][C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)[CH3:21]

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
C(C1=CC=CO1)N
Name
Quantity
50.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
61.3 g
Type
reactant
Smiles
ClCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5° C. with an ice water bath
ADDITION
Type
ADDITION
Details
After addition the mixture
FILTRATION
Type
FILTRATION
Details
The precipitated white triethylamine hydrochloride was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled by means of an ice water bath
ADDITION
Type
ADDITION
Details
was added to the solution whereby the HCl salt of the product
CUSTOM
Type
CUSTOM
Details
precipitated first as a sticky semisolid

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNCC1=CC=CO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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